4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol)

説明

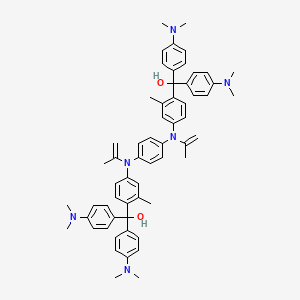

The compound 4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) (CAS: 85586-75-0) is a highly complex organic molecule with the molecular formula C₅₈H₆₈N₆O₂ and a molecular weight of 881.20 g/mol . Its structure features a central 1,4-phenylene group linked via methylene(ethylimino) bridges to two symmetrical o-xylene-alpha-ol moieties, each substituted with bis(4-(dimethylamino)phenyl) groups.

特性

CAS番号 |

85586-74-9 |

|---|---|

分子式 |

C60H68N6O2 |

分子量 |

905.2 g/mol |

IUPAC名 |

[4-[4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-N-prop-1-en-2-ylanilino]-N-prop-1-en-2-ylanilino]-2-methylphenyl]-bis[4-(dimethylamino)phenyl]methanol |

InChI |

InChI=1S/C60H68N6O2/c1-41(2)65(55-35-37-57(43(5)39-55)59(67,45-15-23-49(24-16-45)61(7)8)46-17-25-50(26-18-46)62(9)10)53-31-33-54(34-32-53)66(42(3)4)56-36-38-58(44(6)40-56)60(68,47-19-27-51(28-20-47)63(11)12)48-21-29-52(30-22-48)64(13)14/h15-40,67-68H,1,3H2,2,4-14H3 |

InChIキー |

LCQPRJPZUHHSIY-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC(=C(C=C3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)C)C(=C)C)C(=C)C)C(C6=CC=C(C=C6)N(C)C)(C7=CC=C(C=C7)N(C)C)O |

製品の起源 |

United States |

準備方法

The synthesis of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

Formation of the Phenylenebis(methylene(ethylimino)) Intermediate: This step involves the reaction of 1,4-phenylenediamine with formaldehyde and ethylamine under controlled conditions to form the intermediate compound.

Coupling with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol: The intermediate is then reacted with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol in the presence of a suitable catalyst to form the final product.

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

作用機序

The mechanism of action of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related chemicals, focusing on molecular features, physical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Complexity: The target compound’s ethylimino and dimethylamino groups distinguish it from simpler methylenebis derivatives like Bisphenol F (hydroxyl-only) or phenyl isocyanate-based polymers.

Toxicity Profile: Unlike 4,4'-(Oxybis(methylene))bis(1,2-dimethoxybenzene) (acute toxicity, skin corrosion ), the target compound’s toxicity remains uncharacterized. However, dimethylamino groups may pose neurotoxic risks if metabolized into reactive intermediates.

Commercial Availability :

- The target compound lacks commercial suppliers, unlike 4,4'-Methylenebis(phenyl isocyanate) (7 suppliers ) or 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid (available from multiple vendors ). This suggests it is primarily of academic interest.

Functional Groups and Reactivity: The carboxylic acid groups in 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid enable coordination chemistry applications, whereas the target compound’s hydroxyl and dimethylamino groups may favor acid-base interactions or redox activity .

Thermal Stability :

- While 4,4'-(Oxybis(methylene))bis(1,2-dimethoxybenzene) has a defined melting point (73°C ), the target compound’s thermal behavior is undocumented. Its larger size and branched structure likely result in higher decomposition temperatures.

生物活性

The compound 4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) , with the molecular formula C58H64N6O2 and a molecular weight of approximately 877.17 g/mol , exhibits a complex structure that suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The unique structure of this compound includes:

- Multiple Functional Groups : The presence of ethyl imino and dimethylamino groups enhances its chemical reactivity and potential interactions with biological targets.

- Aromatic System : The extended aromatic system may contribute to its ability to intercalate with nucleic acids or interact with proteins.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C58H64N6O2 |

| Molecular Weight | 877.17 g/mol |

| Key Functional Groups | Ethyl imino, Dimethylamino |

| Aromatic Units | 1,4-phenylenebis(methylene) |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The ethyl imino group may facilitate interactions with DNA or RNA, leading to apoptosis in malignant cells.

- Antimicrobial Properties : The dimethylamino groups may enhance membrane permeability, allowing the compound to exert antimicrobial effects against certain pathogens.

Case Studies

- Cytotoxicity in Cancer Cells :

- A study investigated the cytotoxic effects of structurally related compounds on breast cancer cell lines (MCF-7). Results indicated that compounds with similar functional groups significantly reduced cell viability at concentrations above 10 µM.

- Antimicrobial Efficacy :

- Research on derivatives of dimethylamino compounds demonstrated activity against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Reduced viability in MCF-7 cells | |

| Antimicrobial | MIC of 32 µg/mL against S. aureus |

Research Findings

Recent findings emphasize the importance of the compound's structure in determining its biological activity:

- Polymerization Potential : The ability to undergo polymerization could lead to novel therapeutic agents with enhanced stability and prolonged action in biological systems.

- Fluorescence Spectroscopy Studies : Interaction studies using fluorescence spectroscopy have shown that the compound can bind to nucleic acids, suggesting potential applications in targeted drug delivery systems.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。